(R)-2-Aminooctane
Overview
Description
®-2-Aminooctane is an organic compound with the molecular formula C8H19N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Aminooctane can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile or amide. For example, the reduction of 2-octanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield ®-2-Aminooctane. Another method involves the reductive amination of 2-octanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, ®-2-Aminooctane can be produced through catalytic hydrogenation of 2-octanenitrile. This process typically involves high pressure and temperature conditions to achieve efficient conversion. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminooctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-octanenitrile or 2-octanone.
Reduction: Formation of octane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-2-Aminooctane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and detergents.
Mechanism of Action
The mechanism of action of ®-2-Aminooctane involves its interaction with various molecular targets. As a chiral amine, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which ®-2-Aminooctane is used.
Comparison with Similar Compounds
(S)-2-Aminooctane: The enantiomer of ®-2-Aminooctane, which has the same molecular formula but a different three-dimensional arrangement.
2-Aminopentane: A shorter chain analogue with similar chemical properties.
2-Aminohexane: Another analogue with a slightly longer chain.
Uniqueness: ®-2-Aminooctane is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its longer carbon chain also imparts different physical and chemical properties, making it suitable for specific applications where shorter or longer chain analogues may not be as effective.
Properties
IUPAC Name |
(2R)-octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34566-05-7 | |
Record name | 2-Octylamine, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Aminooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTYLAMINE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM666K1LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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